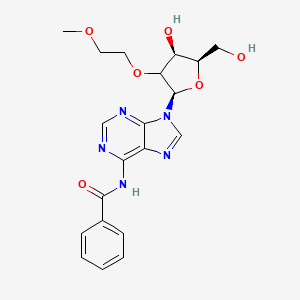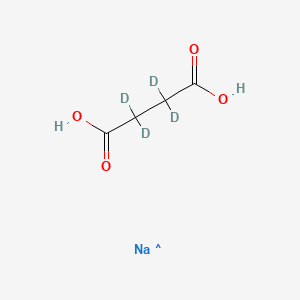
n6-Benzoyl-2'-o-(2-methoxyethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and the use of reagents like benzoyl chloride for the benzoylation step .
Industrial Production Methods
Industrial production methods for N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This would include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated analog. Substitution reactions could result in the replacement of the benzoyl group with other functional groups.
科学研究应用
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme activities.
Medicine: Its antitumor properties make it a candidate for cancer research, particularly in targeting lymphoid malignancies.
Industry: It is used in the development of pharmaceuticals and diagnostic tools
作用机制
The mechanism of action of N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides, thereby interfering with the normal function of DNA polymerases and other enzymes involved in DNA replication. The molecular targets include DNA polymerase and other enzymes involved in the cell cycle .
相似化合物的比较
Similar Compounds
N6-Benzoyl-5’-O-DMT-2’-O-(2-methoxyethyl)adenosine 3’-CE phosphoramidite: This compound is used in the synthesis of modified oligonucleotides.
2’-O-methoxyethyl-N6-benzoyl-adenosine: Another analog with similar modifications.
N6-Benzoyl-2’-O-methoxyethyl-adenosine: A synonym for the compound
Uniqueness
N6-Benzoyl-2’-O-(2-methoxyethyl)adenosine is unique due to its specific modifications at the N6 and 2’ positions, which confer its antitumor properties and make it a valuable tool in cancer research. Its ability to inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogs .
属性
分子式 |
C20H23N5O6 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)/t13-,15+,16?,20-/m1/s1 |
InChI 键 |
RUFJMCSVNNGZFB-GWCZMKSHSA-N |
手性 SMILES |
COCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
规范 SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12397422.png)











